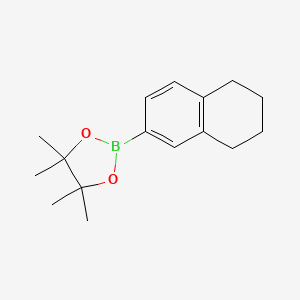
4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a boronic acid derivative and a suitable catalyst to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be employed to convert the boronic acid to its corresponding borane.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or metal catalysts.
Reduction reactions often involve reducing agents like sodium borohydride.
Substitution reactions may require nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.
Medicine: It is used in medicinal chemistry for the design and synthesis of drug candidates, especially those targeting cancer and other diseases.
Industry: In materials science, this compound is utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a cross-coupling reagent.
類似化合物との比較
Bis(pinacolato)diboron: Another boronic acid derivative used in cross-coupling reactions.
Tetrahydroxydiboron: A related compound with multiple hydroxyl groups.
Bis(catecholato)diboron: Similar structure with catechol groups.
Uniqueness: 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalenyl group, which influences its reactivity and applications.
This compound's versatility and utility in various fields make it a valuable tool in scientific research and industrial applications. Its unique properties and reactivity profile distinguish it from other boronic acid derivatives, making it an important compound in the realm of chemistry and beyond.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEUETONSQGECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














